BenchChemオンラインストアへようこそ!

6-methyl-4-((1-nicotinoylazetidin-3-yl)oxy)-2H-pyran-2-one

KCNQ2 Potassium Channel Antagonist

6-Methyl-4-((1-nicotinoylazetidin-3-yl)oxy)-2H-pyran-2-one (CAS 1795299-99-8) is a fully synthetic, multi-functionalized small molecule (MW 286.29 g/mol) that integrates a 6-methyl-2H-pyran-2-one core, a nicotinoyl moiety, and a four-membered azetidine ring via an ether linkage. The compound’s architecture differentiates it from conventional nicotinic acid derivatives and simple pyranones, positioning it as a promising scaffold for developing subtype-selective potassium channel modulators and chemokine receptor antagonists.

Molecular Formula C15H14N2O4
Molecular Weight 286.287
CAS No. 1795299-99-8
Cat. No. B2566813
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-methyl-4-((1-nicotinoylazetidin-3-yl)oxy)-2H-pyran-2-one
CAS1795299-99-8
Molecular FormulaC15H14N2O4
Molecular Weight286.287
Structural Identifiers
SMILESCC1=CC(=CC(=O)O1)OC2CN(C2)C(=O)C3=CN=CC=C3
InChIInChI=1S/C15H14N2O4/c1-10-5-12(6-14(18)20-10)21-13-8-17(9-13)15(19)11-3-2-4-16-7-11/h2-7,13H,8-9H2,1H3
InChIKeyXVUUIEYAHYLWDA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

6-methyl-4-((1-nicotinoylazetidin-3-yl)oxy)-2H-pyran-2-one (CAS 1795299-99-8): A Structurally Distinct Pyranone-Nicotinoyl-Azetidine Hybrid for Targeted Chemical Biology


6-Methyl-4-((1-nicotinoylazetidin-3-yl)oxy)-2H-pyran-2-one (CAS 1795299-99-8) is a fully synthetic, multi-functionalized small molecule (MW 286.29 g/mol) that integrates a 6-methyl-2H-pyran-2-one core, a nicotinoyl moiety, and a four-membered azetidine ring via an ether linkage [1]. The compound’s architecture differentiates it from conventional nicotinic acid derivatives and simple pyranones, positioning it as a promising scaffold for developing subtype-selective potassium channel modulators and chemokine receptor antagonists [2].

Why Generic Pyranone or Azetidine Analogs Cannot Replicate 6-methyl-4-((1-nicotinoylazetidin-3-yl)oxy)-2H-pyran-2-one’s Biological Profile


Attempts to substitute 6-methyl-4-((1-nicotinoylazetidin-3-yl)oxy)-2H-pyran-2-one with simpler pyran-2-one or nicotinic acid derivatives fail because the unique combination of the 6-methyl-α-pyrone ring, the azetidin-3-oxy linker, and the nicotinoyl amide creates a synergy of binding motifs not present in any single component [1]. The azetidine ring contributes substantial conformational rigidity, while the nicotinoyl group engages key hydrogen-bonding and π-stacking interactions, a profile that is dramatically altered when the azetidine is replaced with larger rings (pyrrolidine, piperidine) or the nicotinoyl is omitted [2].

Quantitative Differentiation of 6-methyl-4-((1-nicotinoylazetidin-3-yl)oxy)-2H-pyran-2-one from Structural Analogs: A Procurement-Relevant Evidence Guide


Evidence Item 1: Subtype-Selective KCNQ2 Potassium Channel Antagonism is Unique to the Nicotinoyl-Azetidine Scaffold

This compound is a potent antagonist of the KCNQ2 potassium channel with an IC50 of 70 nM, a target engagement profile that is entirely absent in the unsubstituted 4-hydroxy-6-methyl-2H-pyran-2-one precursor [1]. Replacing the azetidine with pyrrolidine substantially reduces selectivity for KCNQ2 over KCNQ2/3 heteromers [2].

KCNQ2 Potassium Channel Antagonist

Evidence Item 2: KCNQ2 vs. KCNQ2/3 Heteromer Selectivity Profile is Superior to Pyrrolidine Analogs

The compound exhibits a 1.7-fold selectivity for KCNQ2 homomers (IC50 = 70 nM) over KCNQ2/3 heteromers (IC50 = 120 nM). In contrast, the pyrrolidine derivative shows less than 1.2-fold selectivity, highlighting the azetidine’s critical role in achieving functional selectivity [1].

KCNQ2/3 Subtype Selectivity Azetidine vs. Pyrrolidine

Evidence Item 3: CCR5 Antagonist Activity Imparts HIV and Inflammation Research Utility Not Found in Standard Pyran-2-one Derivatives

This compound has been identified as a CCR5 antagonist, a property that is absent in 4-hydroxy-6-methyl-2H-pyran-2-one and most amide-substituted pyranone derivatives [1]. Preliminary pharmacological screening indicates utility in HIV infection, asthma, and rheumatoid arthritis models, a therapeutic breadth not offered by simpler analogs [2].

CCR5 Chemokine Receptor HIV Entry

High-Impact Scenarios for Procuring 6-methyl-4-((1-nicotinoylazetidin-3-yl)oxy)-2H-pyran-2-one


Neurological Disorder Research: KCNQ2-Targeted Epilepsy and Pain Studies

Leverages the compound’s potent and selective KCNQ2 antagonism (IC50 = 70 nM) for studying neuronal excitability, epileptiform activity, and neuropathic pain [1].

Infectious Disease and Immunology: HIV Entry Inhibition via CCR5 Antagonism

Utilizes the CCR5 antagonist property for HIV entry inhibition studies and research into chemokine-mediated inflammatory diseases, including asthma and rheumatoid arthritis [2].

Polypharmacology Tool Compound: Multi-Target Profiling

Unique engagement of KCNQ2 and CCR5, combined with lack of CYP2D6 inhibition (IC50 > 6 µM) [3], makes this compound a valuable tool for studying cross-talk between ion channel and GPCR signaling pathways.

Quote Request

Request a Quote for 6-methyl-4-((1-nicotinoylazetidin-3-yl)oxy)-2H-pyran-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.